

Aza-Amino Acids in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-D-Aza-OH (CHA)*

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Introduction

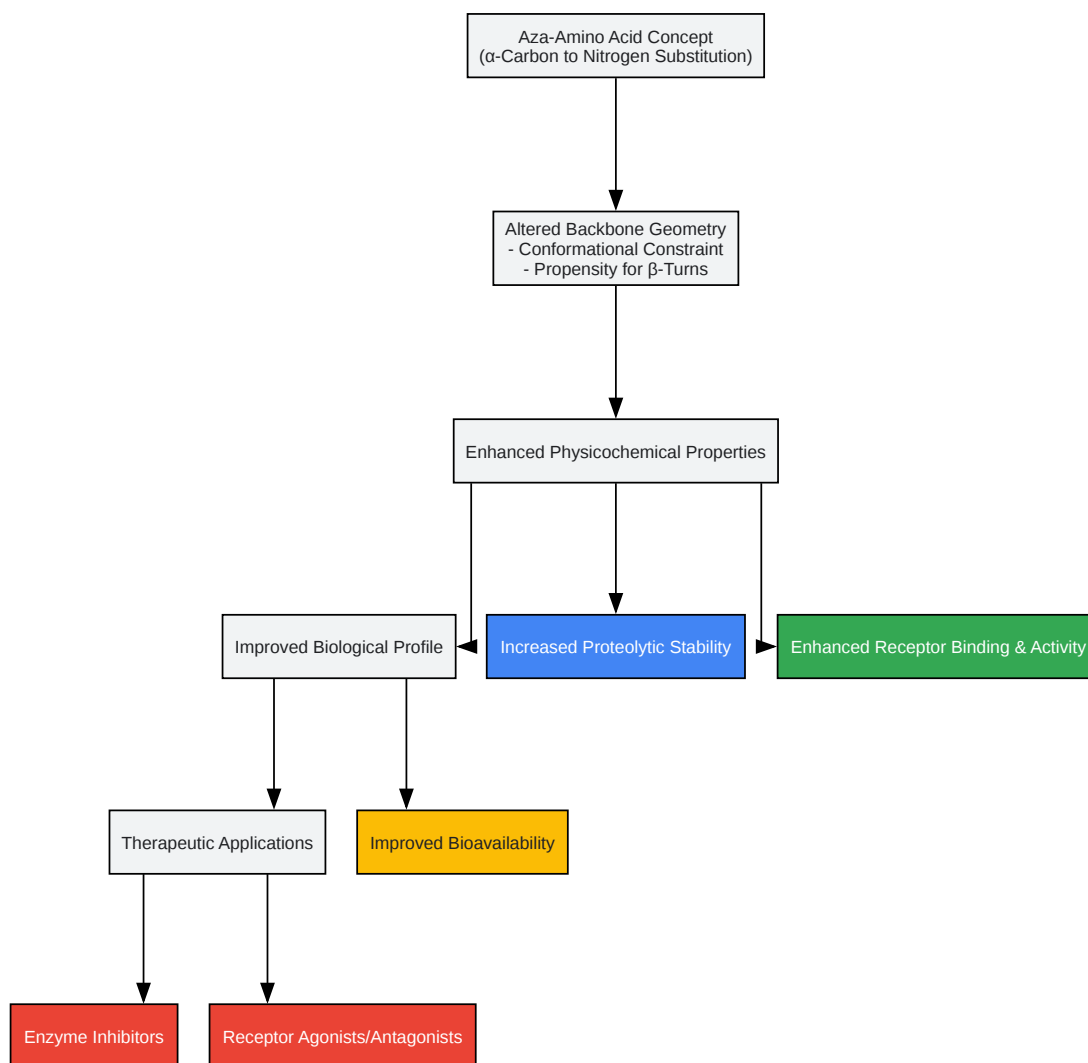
In the realm of peptide chemistry and drug discovery, the quest for molecules with enhanced therapeutic properties is perpetual. Peptides, with their high specificity and biological activity, are attractive candidates, but their application is often limited by poor metabolic stability and conformational flexibility. Aza-amino acids, synthetic analogs of natural amino acids where the α -carbon is replaced by a nitrogen atom, have emerged as a powerful tool to overcome these limitations.^{[1][2]} This substitution to a semicarbazide moiety introduces significant conformational constraints, often inducing a β -turn geometry, which can lead to improved receptor binding, enhanced biological activity, and increased resistance to enzymatic degradation.^{[1][2][3][4]} This technical guide provides a comprehensive overview of aza-amino acids in peptide chemistry, detailing their synthesis, incorporation into peptides, impact on structure and function, and applications in drug development.

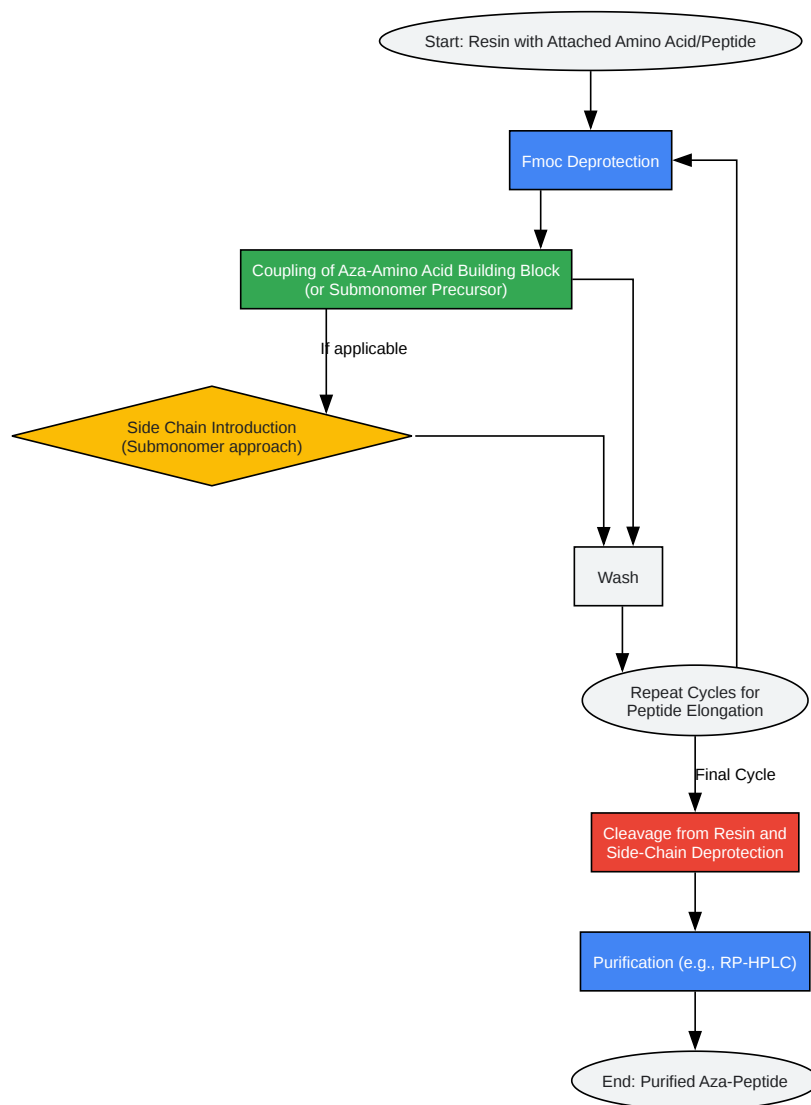
Core Concepts: Structure and Conformational Impact

The defining feature of an aza-amino acid is the replacement of the chiral α -carbon with a nitrogen atom. This seemingly subtle change has profound stereochemical and conformational consequences. The resulting semicarbazide linkage alters the peptide backbone, influencing dihedral angles and promoting the formation of secondary structures, most notably β -turns.^[1]

[2][3][4] X-ray crystallography and NMR spectroscopy have been instrumental in elucidating the conformational preferences of aza-peptides, revealing a propensity for turn-like structures that can mimic the bioactive conformation of parent peptides.[3][5][6]

Below is a logical diagram illustrating the progression from the basic concept of aza-amino acids to their therapeutic applications.





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- To cite this document: BenchChem. [Aza-Amino Acids in Peptide Chemistry: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6302483#introduction-to-aza-amino-acids-in-peptide-chemistry]

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